molecular formula C31H36N6O8 B12849588 (2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-((5-(4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B12849588
M. Wt: 620.7 g/mol
InChI Key: HLPGFCISDUNTLL-UTALBANFSA-N
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Description

The compound (2S,3S,4S,5R,6S)-6-((5-(4’-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple stereocenters and functional groups, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the spiro[4.4]nonane core, followed by the introduction of the biphenyl and tetrazole groups. The final steps involve the formation of the pyran ring and the carboxylic acid group. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The tetrazole and biphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Reagents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases that involve the pathways targeted by this compound.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S,4S,5R,6S)-6-((5-(4’-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-[1,1’-biphenyl]-2-yl)-1H-tetrazol-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid: is unique due to its specific combination of functional groups and stereochemistry.

  • Other similar compounds may include those with variations in the spiro[4.4]nonane core, biphenyl group, or tetrazole group.

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions with biological targets and potential applications in various fields. Its multiple stereocenters and functional groups provide a high degree of specificity and versatility in chemical reactions and biological interactions.

Properties

Molecular Formula

C31H36N6O8

Molecular Weight

620.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-1-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C31H36N6O8/c1-2-3-10-22-32-31(15-6-7-16-31)30(43)36(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)27-33-34-35-37(27)45-29-25(40)23(38)24(39)26(44-29)28(41)42/h4-5,8-9,11-14,23-26,29,38-40H,2-3,6-7,10,15-17H2,1H3,(H,41,42)/t23-,24-,25+,26-,29-/m0/s1

InChI Key

HLPGFCISDUNTLL-UTALBANFSA-N

Isomeric SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5OC6C(C(C(C(O6)C(=O)O)O)O)O

Origin of Product

United States

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